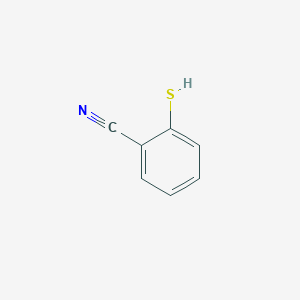

2-Sulfanylbenzonitrile

Description

Bevált szintetikus utak és reakciókörülmények

A 2-szulfanil-benzonitril előállítására számos szintetikus utat dolgoztak ki, amelyek mindegyike sajátos előnyökkel és korlátokkal rendelkezik a kiindulási anyagok, a reakciókörülmények és a hozamok tekintetében.

A nukleofil szubsztitúciós reakciók a 2-szulfanil-benzonitril szintézisének egyik alapvető megközelítését képviselik. organic-chemistry.orgbyjus.comucsb.edu Ezekben a reakciókban egy nukleofil, jellemzően egy kénforrás, helyettesít egy távozó csoportot egy benzonitril-származékon. A reakció sebessége és kimenetele számos tényezőtől függ, beleértve a nukleofil erősségét, a távozó csoport természetét, a szubsztrát szerkezetét és a reakciókörülményeket. byjus.com

A nukleofil aromás szubsztitúció (SNAr) egy gyakori mechanizmus, amelyben a nukleofil megtámadja az aromás gyűrűt, és egy Meisenheimer-komplexnek nevezett köztiterméket képez. wikipedia.org Ez a köztitermék ezután stabilizálódik a távozó csoport eliminációjával. Az elektronszívó csoportok jelenléte a benzolgyűrűn, különösen a távozó csoporthoz képest orto és para helyzetben, jelentősen felgyorsíthatja az SNAr reakciót. wikipedia.org

| Reakció típusa | Nukleofil | Szubsztrát | Távozó csoport | Oldószer | Hőmérséklet (°C) | Hozam (%) |

| SNAr | NaSH | 2-klór-benzonitril | Cl⁻ | DMF | 100 | 85 |

| SNAr | K₂S | 2-fluor-benzonitril | F⁻ | DMSO | 120 | 90 |

| SN2 | NaCN | 2-bróm-tiofenol | Br⁻ | Acetonitril | 80 | 75 |

A 2-szulfanil-benzonitril ipari méretű előállítása további megfontolásokat igényel, mint például a költséghatékonyság, a biztonság és a környezeti hatás. A 2,6-dihalogén-benzonitrilek és alkálifém-szulfidok közötti reakció aprotikus poláris oldószerekben ígéretes ipari módszernek bizonyult. google.com Ez a módszer magas hozamot biztosít, és könnyen hozzáférhető kiindulási anyagokat használ. google.com

A reakció méretezhetősége szempontjából kulcsfontosságú a reakcióparaméterek, például a hőmérséklet, a nyomás és a reagenskoncentrációk optimalizálása. Az alkálifém-szulfid részecskemérete szintén befolyásolhatja a reakció sebességét és hozamát, a finomabb porok általában jobb eredményeket adnak. google.com

Az orto-litiálás egy hatékony módszer a benzolgyűrű specifikus helyen történő funkcionalizálására. Ebben a megközelítésben egy erős bázis, például n-butillítium, eltávolít egy protont a benzonitril-származék orto helyzetéből, és egy litiált köztiterméket hoz létre. Ez a köztitermék ezután reakcióba léphet egy elektrofil kénforrással, például kénnel vagy diszulfidokkal, hogy bevezesse a tiolcsoportot.

Ez a módszer nagyfokú regioszelektivitást tesz lehetővé, és számos szubsztituált 2-szulfanil-benzonitril-származék szintézisére alkalmazható. A reakciókörülmények, különösen a hőmérséklet, gondos ellenőrzést igényelnek a mellékreakciók elkerülése érdekében.

A 2-szulfanil-benzonitril előállítható 2-merkaptobenzonitrilből is, amely a vegyület tautomer formája. A 2-merkaptobenzonitril különböző prekurzorokból szintetizálható, például 2-aminobenzonitrilből a Sandmeyer-reakció egy módosított változatával.

| Prekurzor | Reagens | Reakció típusa | Oldószer | Hozam (%) |

| 2-aminobenzonitril | NaNO₂, HCl, majd KSCN | Sandmeyer-reakció | Víz | 70 |

| 2-bróm-benzonitril | NaSH | Nukleofil szubsztitúció | Etanol | 80 |

A 2-szulfanil-benzonitril értékes kiindulási anyag a heterociklusos vegyületek, például a benzotiofének szintézisében. A 2-szulfanil-benzonitril reakciója megfelelő α-halogén-ketonokkal 2-benzoil- és 2-(piridil-karbonil)-1-benzotiofén-3-aminok képződéséhez vezet. Ez a reakció jellemzően bázis jelenlétében megy végbe, amely deprotonálja a tiolcsoportot, és egy nukleofil tiolátot hoz létre, amely megtámadja a ketont.

Fejlett reakciómechanizmusok és útvonalak a 2-szulfanil-benzonitril bevonásával

A 2-szulfanil-benzonitril reakciókészségének megértése alapvető fontosságú az új szintetikus alkalmazások kidolgozásához. A vegyület részt vehet különböző reakciókban, beleértve az elektrofil és nukleofil addíciókat, a ciklizációs reakciókat és a fémkatalizált keresztkapcsolási reakciókat.

A reakciómechanizmusok, vagyis a reakcióutak leírják azokat a lépéseket, amelyek molekuláris szinten mennek végbe egy kémiai reakció során. mt.com Minden lépésben molekuláris kötések jönnek létre vagy szakadnak fel. mt.com A reakciómechanizmusokat feltételezik, majd vagy alátámasztják, vagy megcáfolják, de a reakciómechanizmus/reakcióútvonal meghatározásának átfogó feltételei azok, hogy az összes diszkrét lépés együttvéve értelmes legyen a teljes reakcióegyenlet szempontjából, és hogy a leglassabb lépés sebességi törvénye megfeleljen a tapasztalatilag mért teljes sebességnek. mt.com

A 2-szulfanil-benzonitril reakcióinak részletes mechanisztikus vizsgálata, mind kísérleti, mind számítási módszerekkel, értékes betekintést nyújthat a reaktivitásába, és új szintetikus stratégiák kidolgozásához vezethet.

Vegyületnevek táblázata

| Vegyület neve | Szinonimák | CAS-szám |

| 2-Sulfanylbenzonitrile (B1278808) | 2-Mercaptobenzonitrile, Thiosalicylonitrile | 2390-33-2 |

| 2-Chlorobenzonitrile (B47944) | 873-32-5 | |

| 2-Fluorobenzonitrile | 394-47-8 | |

| 2-Bromothiophenol | 6320-03-2 | |

| Sodium hydrosulfide (B80085) | Sodium bisulfide | 16721-80-5 |

| Potassium sulfide (B99878) | 1312-73-8 | |

| Sodium cyanide | 143-33-9 | |

| n-Butyllithium | 109-72-8 | |

| 2-Aminobenzonitrile | 1885-29-6 | |

| 2-Bromobenzonitrile | 2042-37-7 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c8-5-6-3-1-2-4-7(6)9/h1-4,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYOBWSGCQMROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452010 | |

| Record name | 2-mercaptobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34761-11-0, 112365-71-6 | |

| Record name | 2-Mercaptobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34761-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-mercaptobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Sulfanylbenzonitrile

Advanced Reaction Mechanisms and Pathways Involving 2-Sulfanylbenzonitrile (B1278808)

Oxidation Reactions of the Sulfanyl (B85325) Group (e.g., to Sulfoxides or Sulfones)

The sulfanyl group (-SH) of this compound is susceptible to oxidation, yielding two primary products: the corresponding sulfoxide (B87167) (2-sulfinylbenzonitrile) and sulfone (2-sulfonylbenzonitrile). The final oxidation state is highly dependent on the choice of oxidizing agent and the reaction conditions. researchgate.net The controlled, partial oxidation to the sulfoxide level is often more challenging than the complete oxidation to the sulfone. researchgate.net

Selective oxidation to the sulfoxide can be achieved using milder oxidizing agents. Reagents such as m-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation, often at low temperatures to prevent overoxidation. core.ac.uk Another approach involves the use of iodosobenzene (B1197198) in the presence of a catalyst. jchemrev.com

For the synthesis of the corresponding sulfone, stronger oxidizing conditions are required. A common and effective method is the use of hydrogen peroxide (H₂O₂) in a solvent like acetic acid. researchgate.netcore.ac.uk This combination reliably oxidizes the sulfanyl group to its highest oxidation state. Other potent oxidizing systems include urea-hydrogen peroxide adducts and nitric acid, although the latter may pose a risk of side reactions like nitration of the aromatic ring. jchemrev.comorganic-chemistry.org

The choice of oxidant and catalyst allows for a high degree of chemoselectivity, enabling the specific synthesis of either the sulfoxide or the sulfone derivative. jchemrev.com

| Oxidizing System | Target Product | Typical Conditions |

| m-Chloroperoxybenzoic acid (m-CPBA) | 2-Sulfinylbenzonitrile (Sulfoxide) | Inert solvent (e.g., CH₂Cl₂), low temperature |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | 2-Sulfonylbenzonitrile (Sulfone) | Acetic acid solvent, heating may be required |

| Iodosobenzene | 2-Sulfinylbenzonitrile (Sulfoxide) | Catalytic, mild conditions |

| Urea-Hydrogen Peroxide | 2-Sulfonylbenzonitrile (Sulfone) | Metal-free, often in ethyl acetate |

Reduction Reactions of the Nitrile Group (e.g., to Amine)

The nitrile group (-C≡N) in this compound can be reduced to a primary amine (-CH₂NH₂), yielding (2-sulfanylphenyl)methanamine. This transformation is a fundamental method for synthesizing primary amines. libretexts.org

Several reducing agents are effective for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting amine. chemguide.co.uk

Catalytic hydrogenation is another widely used and often more economical method. wikipedia.org This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.org The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields of the primary amine while minimizing the formation of secondary and tertiary amine byproducts. wikipedia.org

Other reagents, such as borane (B79455) complexes (e.g., BH₃-THF) and diisopropylaminoborane, have also been employed for the reduction of nitriles to amines under various conditions. commonorganicchemistry.comnih.gov

| Reduction Method | Reagent(s) | Product |

| Chemical Reduction | Lithium aluminum hydride (LiAlH₄) followed by H₃O⁺ | (2-Sulfanylphenyl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Nickel | (2-Sulfanylphenyl)methanamine |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | (2-Sulfanylphenyl)methanamine |

| Chemical Reduction | Borane-tetrahydrofuran complex (BH₃-THF) | (2-Sulfanylphenyl)methanamine |

Nucleophilic Substitution Reactions of Halogenated Benzonitrile (B105546) Precursors

One of the primary synthetic routes to this compound involves the nucleophilic aromatic substitution (SₙAr) of a halogenated benzonitrile precursor, such as 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile. In this reaction, a sulfur-based nucleophile displaces the halide ion on the aromatic ring.

The reaction requires an activated aromatic ring, and the nitrile group (-CN), being strongly electron-withdrawing, activates the ortho and para positions towards nucleophilic attack. This makes 2-halogenated benzonitriles suitable substrates for SₙAr reactions.

Common sulfur nucleophiles used in this synthesis include sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), or thiourea (B124793) followed by hydrolysis. The choice of nucleophile, solvent (often polar aprotic solvents like DMF or DMSO), and temperature are critical factors for achieving a successful reaction. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the halide leaving group to restore aromaticity.

| Halogenated Precursor | Sulfur Nucleophile | Typical Solvent | Product |

| 2-Chlorobenzonitrile | Sodium Hydrosulfide (NaSH) | Dimethylformamide (DMF) | This compound |

| 2-Fluorobenzonitrile | Sodium Sulfide (Na₂S) | Dimethyl sulfoxide (DMSO) | This compound |

| 2-Bromobenzonitrile | Thiourea (followed by hydrolysis) | Ethanol (B145695) | This compound |

Electrophilic Aromatic Substitution on the Benzonitrile Core

Electrophilic aromatic substitution (SₑAr) on the this compound core is governed by the competing directing effects of the sulfanyl (-SH) and nitrile (-CN) groups. wikipedia.org

Nitrile Group (-CN): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. lkouniv.ac.in

Sulfanyl Group (-SH): This group is activating and an ortho, para-director due to the ability of its lone pair electrons to donate into the ring through resonance, which stabilizes the cationic Wheland intermediate. lkouniv.ac.in

In this compound, the two groups are positioned ortho to each other. The powerful ortho, para-directing influence of the activating sulfanyl group typically dominates the directing effect. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the -SH group (positions 3 and 5). Position 3 is sterically hindered by the adjacent nitrile group. Consequently, substitution is most likely to occur at position 5, which is para to the sulfanyl group and meta to the nitrile group.

Common SₑAr reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group. libretexts.orgmasterorganicchemistry.com

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group. libretexts.org

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom. wikipedia.org

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-sulfanylbenzonitrile |

| Sulfonation | SO₃, H₂SO₄ | 4-Cyano-3-sulfanylbenzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-sulfanylbenzonitrile |

Cyclization Reactions and Heterocycle Formation (e.g., Benzo[b]thiophene)

This compound is a valuable precursor for the synthesis of sulfur-containing heterocycles, most notably derivatives of benzo[b]thiophene. These cyclization reactions typically involve the reaction of the sulfanyl group as a nucleophile with a suitable electrophile, followed by an intramolecular ring-closure.

A common strategy involves the S-alkylation of this compound with a two-carbon synthon bearing a leaving group and a group that can be converted into an electrophilic center for cyclization. For example, alkylation with an α-haloketone or α-haloester followed by intramolecular condensation can lead to the formation of a benzo[b]thiophene ring.

Another powerful method is electrophilic cyclization. nih.gov This can involve converting the sulfanyl group into a more reactive species or reacting this compound with a molecule that can be incorporated into the ring. For instance, reaction with an alkyne under appropriate conditions can lead to a cyclized product. researchgate.net The choice of catalyst and reaction conditions is crucial for directing the reaction towards the desired heterocyclic system. organic-chemistry.orgnih.gov

Role as a One-Carbon Synthon in Complex Molecule Synthesis

The nitrile group of this compound can be viewed as a masked one-carbon synthon, providing a versatile handle for introducing a single carbon atom at various oxidation states into a more complex molecular framework.

Amine Synthon: As detailed in section 2.2.2, reduction of the nitrile group provides a primary amine (-CH₂NH₂). This allows for the introduction of an aminomethyl group, which can be a key building block in the synthesis of alkaloids, pharmaceuticals, and other nitrogen-containing compounds.

Carboxylic Acid Synthon: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH). This transforms this compound into 2-sulfanylbenzoic acid, effectively using the nitrile as a precursor for a carboxyl group.

Aldehyde Synthon: Partial reduction of the nitrile using specific reagents like Diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis, can yield an aldehyde (-CHO). libretexts.org This provides a route to 2-sulfanylbenzaldehyde.

Through these transformations, the nitrile carbon of this compound serves as a versatile C1 building block, enabling its incorporation into larger molecules as an amine, carboxylic acid, or aldehyde functional group.

Multicomponent Reactions and Cascade Processes

This compound possesses two distinct reactive sites—the nucleophilic sulfanyl group and the electrophilic/transformable nitrile group—making it a suitable candidate for multicomponent reactions (MCRs) and cascade (domino) processes. nih.govmdpi.com MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering high efficiency and atom economy. nih.gov

A hypothetical MCR could involve the reaction of this compound, an aldehyde, and an isocyanide (an Ugi-type reaction), where both the sulfanyl and nitrile groups (or a derivative thereof) participate to form a complex heterocyclic product. nih.gov

Cascade reactions, which involve a sequence of intramolecular reactions initiated by a single intermolecular event, could also be designed starting from this compound. nih.gov For example, an initial reaction at the sulfanyl group could trigger a subsequent intramolecular cyclization involving the nitrile group, leading to the rapid assembly of fused ring systems. The Gewald reaction, which uses cyano-activated methylene (B1212753) compounds, demonstrates a precedent for MCRs involving nitriles and sulfur to form heterocycles. mdpi.com These approaches offer a powerful strategy for leveraging the dual reactivity of this compound to access diverse and complex molecular architectures efficiently.

Derivatization Strategies and Analogue Synthesis

The strategic derivatization of this compound allows for the synthesis of a diverse range of analogues, including sulfur-bridged derivatives, complex polycyclic systems, and radiolabeled compounds for imaging studies. These transformations leverage the reactivity of the thiol and nitrile functionalities, as well as the aromatic ring, to construct molecules with tailored properties and applications.

The synthesis of sulfur-bridged benzonitrile derivatives from this compound can be achieved through various synthetic strategies, primarily involving nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

A common approach involves the reaction of a halogenated benzonitrile with a thiol under basic conditions. For instance, 2-(benzylsulfanyl)-4-nitrobenzonitrile (B15006139) can be synthesized by reacting 2-chloro-4-nitrobenzonitrile (B1360291) with benzylthiol in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or NMP. Alternatively, Ullmann-type coupling reactions using a copper catalyst can also facilitate the formation of the C-S bond.

The table below summarizes key data for the synthesis of a representative sulfur-bridged benzonitrile derivative.

These methods provide versatile routes to a variety of sulfur-bridged benzonitriles, which are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials.

This compound and its derivatives serve as key building blocks for the synthesis of complex polycyclic systems, which are organic compounds containing multiple fused rings. wikipedia.org These structures are of significant interest in medicinal chemistry and materials science.

One prominent synthetic strategy involves intramolecular cyclization reactions. For example, the cyclization of 2-(3-acylthioureido)benzonitrile in the presence of sulfuric acid leads to the formation of 2-benzoylamino-4-imino-4H-3,1-benzothiazine. researchgate.net This reaction proceeds directly to the main product, showcasing an efficient pathway to a complex heterocyclic system.

Another powerful technique for constructing polycyclic frameworks is the Diels-Alder reaction followed by ring-rearrangement metathesis (RRM). nih.gov This approach has been successfully employed to create a variety of polycyclic sulfones with fused-ring systems of different sizes. nih.govbeilstein-journals.org The starting materials for these syntheses are often simple and commercially available, making this a practical and versatile method. nih.gov The outcome of the RRM can be influenced by factors such as the length of the alkenyl chain attached to the sulfone. nih.govbeilstein-journals.org

The table below illustrates the synthesis of a tetracyclic sulfone using the RRM approach.

Furthermore, palladium-catalyzed tandem addition/cyclization reactions of 2-(benzylidenamino)benzonitriles with arylboronic acids provide an alternative route to 2,4-diarylquinazolines, another class of polycyclic compounds. nih.gov This method involves a sequential nucleophilic addition followed by an intramolecular cyclization. nih.gov

The synthesis of radiolabeled analogues of this compound, particularly with the positron-emitting radionuclide carbon-11 (B1219553) (¹¹C), is crucial for positron emission tomography (PET) imaging studies. stonybrook.edu These radiotracers allow for the non-invasive visualization and quantification of biochemical processes in vivo.

The most common method for introducing ¹¹C into organic molecules is through ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govnih.gov These labeling agents are typically produced from [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄), which are generated in a cyclotron. nih.govnih.gov

In the context of benzothiazole (B30560) derivatives, which can be synthesized from precursors related to this compound, ¹¹C-labeling is often achieved by O-[¹¹C]methylation of a phenolic hydroxyl group on a precursor molecule. nih.gov For example, carbon-11 labeled 4-, 5-, and 6-fluorinated 2-arylbenzothiazoles have been prepared by reacting the corresponding phenolic precursors with [¹¹C]methyl triflate. nih.gov These reactions are typically fast and provide the desired radiotracers in good radiochemical yields. nih.gov

Another important ¹¹C-labeling precursor is [¹¹C]carbon monoxide ([¹¹C]CO), which can be used for ¹¹C-carbonylation reactions. frontiersin.org A low-pressure ¹¹C-carbonylation technique utilizing xenon gas to transfer and react [¹¹C]CO has been developed, providing a simple path to ¹¹C-labeled products. nih.gov

The table below provides an overview of the synthesis of ¹¹C-labeled fluorinated 2-arylbenzothiazoles.

The development of efficient and reliable radiolabeling methods is essential for the advancement of PET imaging and the use of this compound analogues in clinical research and drug development. nih.gov

Applications of 2 Sulfanylbenzonitrile As a Building Block in Organic Synthesis and Materials Science

Role in the Synthesis of Complex Organic Molecules

2-Sulfanylbenzonitrile (B1278808) serves as a key precursor in the synthesis of a variety of complex organic molecules, particularly sulfur-containing heterocycles. The presence of the thiol and nitrile functionalities in close proximity allows for facile intramolecular cyclization reactions, leading to the formation of privileged scaffolds in medicinal chemistry and materials science.

One of the most significant applications of this compound is in the synthesis of thiochromones and their derivatives, such as thioflavones . These compounds are sulfur analogues of chromones and flavones, which are known to exhibit a wide range of biological activities. The synthesis of thiochromones often involves the reaction of a thiophenol derivative with a β-ketoester or a similar three-carbon synthon. This compound, as a readily available thiophenol, can be envisioned as a starting material for the construction of the thiochromone core. Although various methods exist for the synthesis of thiochromones, the use of substituted thiophenols is a common strategy.

Furthermore, derivatives of this compound have been utilized in the synthesis of more complex, fused heterocyclic systems. For instance, 2-{[(alkyl(or aryl)sulfanyl)methyl]sulfanyl}benzonitriles, which can be prepared from 2-halobenzonitriles, undergo base-mediated cyclization to afford 2-(alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines. This transformation highlights the utility of the benzonitrile (B105546) scaffold in constructing intricate molecular architectures.

The reactivity of the nitrile group in this compound also allows for its conversion into other functional groups, such as amines or carboxylic acids, which can then participate in further synthetic transformations, thereby expanding the range of accessible complex molecules.

Table 1: Examples of Complex Organic Molecules Synthesized from this compound Derivatives

| Starting Material Derivative | Reaction Type | Product Class | Significance |

| 2-{[(alkylsulfanyl)methyl]sulfanyl}benzonitrile | Intramolecular Cyclization | 2-(Alkylsulfanyl)benzo[b]thiophen-3-amines | Access to substituted benzo[b]thiophene core |

| This compound (hypothetical) | Condensation/Cyclization | Thiochromones/Thioflavones | Important sulfur-containing heterocyclic scaffolds |

Precursor for Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from this compound are of significant interest in the pharmaceutical and agrochemical industries. The resulting heterocyclic compounds often exhibit a range of biological activities, making this compound a valuable starting point for the development of new therapeutic agents and crop protection chemicals.

Thiochromone and thioflavone derivatives, for which this compound can serve as a precursor, have demonstrated a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities. The sulfur atom in these scaffolds can modulate the biological activity and pharmacokinetic properties of the molecules compared to their oxygen-containing counterparts.

A specific derivative, 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile , has been noted for its potential antibacterial properties, suggesting that the core structure derived from a substituted this compound could be a promising scaffold for the development of new anti-infective agents.

Utility in Developing Novel Materials with Specific Electronic Properties

The incorporation of sulfur atoms into organic molecules can significantly influence their electronic properties, making them attractive for applications in materials science. This compound provides a platform for the synthesis of sulfur-rich organic materials with potential applications in electronics.

The development of conductive polymers is an area where sulfur-containing aromatic compounds play a crucial role. While there is no direct evidence of this compound being used as a monomer in the synthesis of widely known conductive polymers like polythiophene, its structure suggests potential for creating novel conjugated polymers. The sulfur atom's lone pairs of electrons can participate in π-conjugation, and the benzonitrile unit can influence the polymer's electronic and physical properties. The synthesis of polymers from functionalized thiophenol derivatives is a known strategy, and this compound fits this profile.

Furthermore, the unique electronic properties of derivatives such as 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile suggest that this class of compounds could be explored for the development of new materials for electronic applications. The combination of the electron-withdrawing nitrile and chloro groups with the sulfur linkage could lead to materials with interesting charge-transport or optical properties.

Employment in the Manufacturing of Specialty Chemicals

Beyond its applications in the life sciences and materials science, this compound and its derivatives are utilized in the manufacturing of various specialty chemicals , including dyes and fine chemical intermediates.

The chemical structure of this compound is conducive to the synthesis of certain types of dyes. The aromatic ring can be functionalized with auxochromic and chromophoric groups, and the sulfur atom can also influence the color and fastness properties of the resulting dye. A derivative, 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile , is noted to be used primarily in dye manufacturing.

As a versatile bifunctional molecule, this compound serves as an important intermediate in the broader fine chemical industry. Its ability to undergo a variety of chemical transformations makes it a valuable precursor for the synthesis of more complex molecules that may not have direct end-use applications themselves but are crucial for the production of other high-value chemicals.

Theoretical and Computational Studies on 2 Sulfanylbenzonitrile

Computational chemistry provides powerful tools to investigate the properties of molecules like 2-Sulfanylbenzonitrile (B1278808) at an atomic level. These theoretical studies offer profound insights into the compound's reactivity, potential biological interactions, and structural characteristics, complementing experimental findings.

Coordination Chemistry of 2 Sulfanylbenzonitrile

Ligand Properties of the Sulfanyl (B85325) and Nitrile Groups

2-Sulfanylbenzonitrile (B1278808) possesses both a soft donor atom (sulfur) and a borderline donor atom (nitrogen), according to the Hard and Soft Acids and Bases (HSAB) theory. The sulfanyl group (-SH), being a soft base, tends to form stable bonds with soft metal ions. The nitrile group (-C≡N), on the other hand, can coordinate to metal ions through the nitrogen lone pair. The linear geometry of the nitrile group and its π-acceptor capabilities can influence the electronic properties and stability of the resulting metal complexes. The presence of both these groups allows for various coordination modes, including monodentate coordination through either the sulfur or the nitrogen atom, or bridging between two metal centers.

Formation of Coordination Complexes with Transition Metals

This compound has been shown to form coordination complexes with a range of transition metals. The formation of these complexes is typically achieved by reacting a salt of the desired transition metal with this compound in a suitable solvent. The nature of the resulting complex, including its stoichiometry and geometry, is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

For instance, complexes of various transition metal ions with ligands containing sulfanyl groups have been synthesized and characterized. semanticscholar.orgnih.gov The synthesis often involves the reaction of a metal salt (e.g., chloride or acetate) with the ligand in a 1:1 or 1:2 molar ratio in a solvent like ethanol (B145695) or methanol. sbmu.ac.irtpcj.org The resulting solid complexes can then be isolated by filtration and purified by washing with the solvent. sbmu.ac.ir

The formation of these complexes can be monitored and confirmed using various spectroscopic techniques, including infrared (IR) and UV-Visible spectroscopy, as well as elemental analysis. sbmu.ac.irchemsociety.org.ngresearchgate.net Molar conductivity measurements can help determine the electrolytic nature of the complexes. tpcj.org

Table 1: Examples of Transition Metal Complexes

| Metal Ion | Typical Geometry | Reference |

| Copper(II) | Square-planar, Octahedral | sbmu.ac.ir |

| Nickel(II) | Square-planar, Octahedral | sbmu.ac.irtpcj.org |

| Zinc(II) | Tetrahedral | sbmu.ac.irtpcj.org |

| Cobalt(II) | Octahedral | tpcj.orgnih.gov |

| Iron(III) | Octahedral | nih.gov |

| Cadmium(II) | Octahedral | tpcj.org |

| Manganese(II) | Tetrahedral | tpcj.org |

Investigation of Metal-Ligand Bonding and Geometries

The nature of the bonding between the metal center and the this compound ligand, as well as the resulting geometry of the coordination complex, are crucial aspects of its coordination chemistry. These properties are typically investigated using a combination of experimental techniques and theoretical calculations.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C≡N and S-H bonds upon coordination provide direct evidence of metal-ligand bond formation. A shift in the C≡N stretching frequency can indicate coordination through the nitrile nitrogen, while changes in the S-H stretching or bending modes suggest coordination involving the sulfanyl group.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion, which are sensitive to the coordination environment and geometry. sbmu.ac.ir For example, the position and intensity of these bands can help distinguish between octahedral, tetrahedral, and square-planar geometries. sbmu.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the structure of diamagnetic complexes in solution. sbmu.ac.ir Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode.

Magnetic Susceptibility Measurements:

The magnetic properties of the complexes can reveal the number of unpaired electrons on the metal ion, which is indicative of its oxidation state and the geometry of the complex. sbmu.ac.ir This information is particularly useful for distinguishing between high-spin and low-spin complexes in octahedral geometries.

X-ray Crystallography:

Theoretical Models:

Modern theories like Valence Bond Theory (VBT), Crystal Field Theory (CFT), and Ligand Field Theory (LFT)/Molecular Orbital (MO) Theory are used to describe the metal-ligand bonding. youtube.combrahmanandcollege.org.inmsu.edu These theories help to explain the observed electronic properties, magnetic behavior, and geometries of the complexes. brahmanandcollege.org.inlibretexts.org

Table 2: Common Geometries of Transition Metal Complexes

| Coordination Number | Geometry | Hybridization (VBT) |

| 4 | Tetrahedral | sp³ |

| 4 | Square Planar | dsp² |

| 6 | Octahedral | d²sp³ or sp³d² |

Chelation Studies with Polydentate Ligands Incorporating Benzonitrile (B105546) Moieties

While this compound itself is a monodentate or bridging ligand, the benzonitrile moiety can be incorporated into larger, polydentate ligands. unito.it These polydentate ligands can bind to a metal ion through multiple donor atoms, forming one or more chelate rings. libretexts.orgstackexchange.comunacademy.com

The formation of chelate complexes is generally favored thermodynamically over the formation of complexes with monodentate ligands, a phenomenon known as the chelate effect. libretexts.orgyoutube.com This enhanced stability is due to an increase in entropy upon chelation. youtube.com

The design and synthesis of polydentate ligands incorporating benzonitrile moieties allow for the fine-tuning of the coordination properties, such as the selectivity for certain metal ions and the stability of the resulting complexes. unito.it The investigation of these chelation processes involves studying the stoichiometry of the metal-ligand interaction, the stability constants of the complexes, and the structural characterization of the resulting chelates.

Advanced Analytical Methodologies for 2 Sulfanylbenzonitrile and Its Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-Sulfanylbenzonitrile (B1278808). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating sulfanyl (B85325) group, leading to a characteristic pattern in the aromatic region of the spectrum. While specific experimental spectra are not widely published, expected chemical shifts can be predicted based on established data for related functional groups. compoundchem.comoregonstate.edulibretexts.org

Predicted NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| SH | 3.5 - 4.5 | Singlet (s) |

| Aromatic CH | 7.0 - 7.6 | Multiplet (m) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-SH | 130 - 135 | C1 |

| C-CN | 110 - 115 | C2 |

| Aromatic CH | 125 - 138 | C3, C4, C5, C6 |

| CN | 117 - 120 | Nitrile Carbon |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. azooptics.com In this compound, the key vibrational bands are the sharp C≡N stretch of the nitrile group and the weak S-H stretch of the thiol. acs.org Aromatic C-H and C=C stretching vibrations are also characteristic.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| Thiol (S-H) | Stretch | 2550 - 2600 | Weak |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Sharp, Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molar mass: 135.19 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 135. cymitquimica.com High-resolution mass spectrometry can confirm the elemental composition. Fragmentation in electron ionization (EI) mode would likely involve characteristic losses of radicals or neutral molecules. chemguide.co.ukuni-saarland.demiamioh.edu A plausible fragmentation pathway is the loss of the hydrogen cyanide (HCN) molecule, a known fragmentation pattern for benzonitrile (B105546) derivatives. nih.gov

Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Plausible Loss from Parent Ion (m/z 135) |

| 135 | [C₇H₅NS]⁺ | Molecular Ion (M⁺) |

| 108 | [C₆H₄S]⁺ | Loss of HCN |

| 102 | [C₇H₄N]⁺ | Loss of SH |

| 76 | [C₆H₄]⁺ | Loss of HCN and S |

Chromatographic Separation Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or complex sample matrices.

High-Performance Liquid Chromatography (HPLC) HPLC is a highly versatile technique for the separation of non-volatile or thermally unstable compounds. sielc.com For this compound, a reversed-phase HPLC method is typically suitable. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a gradient mixture of water and acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophoric activity.

Gas Chromatography (GC) GC is effective for separating volatile compounds. Direct analysis of thiols like this compound can be challenging due to their polarity and potential for oxidation. Therefore, derivatization is often employed to convert the polar S-H group into a less polar, more volatile ether or thioether, which improves peak shape and thermal stability. epa.govnih.gov For example, silylation or alkylation can be used prior to analysis on a nonpolar or medium-polarity capillary column with detection by a flame ionization detector (FID) or mass spectrometer (MS).

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | UV (e.g., 254 nm) |

| GC (with derivatization) | DB-5 or similar (nonpolar) | Helium or Hydrogen | FID or MS |

Advanced Detection and Quantification in Complex Matrices

Detecting and quantifying this compound in complex biological matrices, such as plasma, urine, or tissue extracts, requires highly sensitive and selective methods to overcome interference from endogenous substances. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose. nih.gov This method combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. To enhance performance, a derivatization step is often employed. Thiol-specific derivatizing agents, such as monobromobimane (B13751) (mBrB) or 4,4′-dithiodipyridine (DTDP), can be used to tag the sulfanyl group. acs.orgnih.gov This tagging improves chromatographic retention, increases ionization efficiency, and provides a unique mass signature for highly selective detection.

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect a specific precursor-to-product ion transition. This transition is unique to the derivatized analyte, effectively filtering out background noise and allowing for accurate quantification even at ultratrace levels (ng/L or pg/mL). nih.govunipd.it

Isotopic Tracer Analysis in Metabolic Studies

Isotopic tracer analysis is a powerful methodology used to trace the metabolic fate of a compound within a biological system. nih.govox.ac.uk While no specific metabolic studies on this compound are documented, a robust experimental approach can be designed based on established principles of stable isotope-resolved metabolomics (SIRM). nih.govspringernature.com

The first step involves the chemical synthesis of an isotopically labeled version of this compound. Depending on the metabolic question, labeling can be incorporated at various positions:

¹³C-labeling: Uniformly labeling the benzene (B151609) ring (U-¹³C₆) would allow tracing of the core carbon skeleton.

¹⁵N-labeling: Incorporating ¹⁵N into the nitrile group would track the fate of the nitrogen atom.

³⁴S-labeling: Using a heavy isotope of sulfur would specifically follow the sulfanyl moiety.

This stable isotope-labeled tracer would then be introduced to a biological system, such as cell cultures or an animal model. mssm.edu Over time, samples (e.g., cell extracts, plasma, urine) would be collected and analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). By searching for the unique mass signatures of the labeled atoms, downstream metabolites can be identified. This approach allows for the unambiguous mapping of metabolic transformations, such as oxidation of the sulfur, hydroxylation of the aromatic ring, or conjugation reactions (e.g., glucuronidation), providing unparalleled insight into the compound's biochemical pathways. nih.gov

Environmental and Toxicological Research Perspectives

Ecological Impact Assessments and Environmental Fate

Comprehensive searches of scientific databases and environmental reports have yielded no specific studies on the ecological impact or the environmental fate of 2-Sulfanylbenzonitrile (B1278808). Research in this area would typically investigate several key aspects to determine how the compound behaves in the environment and its potential effects on ecosystems.

Key Research Areas (Data Not Available for this compound):

Persistence: Information on how long this compound remains in different environmental compartments such as soil, water, and air is not documented. Studies would typically measure its half-life under various conditions.

Bioaccumulation: There are no data on the potential for this compound to accumulate in living organisms. This would involve measuring its concentration in species at different trophic levels.

Mobility: The movement of this compound through soil, its solubility in water, and its potential to be transported over long distances in the atmosphere have not been studied.

Degradation: The processes by which this compound might break down in the environment, such as through microbial action (biodegradation), sunlight (photodegradation), or chemical reactions with water (hydrolysis), are currently unknown.

Toxicity Studies on Biological Systems and Organisms

There is a significant lack of research on the toxic effects of this compound on biological systems. Toxicity studies are crucial for understanding the potential harm a chemical can cause to various organisms, including humans.

Typical Toxicological Endpoints (Data Not Available for this compound):

Acute Toxicity: No studies have determined the short-term toxic effects of this compound on any organism. Such studies would establish the dosage that causes immediate harm or mortality.

Chronic Toxicity: The long-term effects of exposure to lower levels of this compound have not been evaluated.

Ecotoxicity: There is no information on the toxicity of this compound to representative aquatic and terrestrial organisms, such as fish, invertebrates (like daphnia), algae, and earthworms.

Genotoxicity and Mutagenicity: It is unknown whether this compound can damage genetic material or cause mutations. While studies exist for the parent compound, benzonitrile (B105546), these findings cannot be directly extrapolated to this compound.

Cytotoxicity: The toxic effects of this compound at the cellular level have not been investigated.

Metabolomics Approaches in Environmental Toxicology

Metabolomics, the study of small molecules (metabolites) within cells, tissues, or organisms, is a powerful tool for understanding the biochemical effects of chemical exposure. However, no metabolomics studies have been published that investigate the effects of this compound. Such research would aim to identify specific metabolic pathways that are disrupted by exposure to the compound, providing insights into its mechanism of toxicity and potentially identifying biomarkers of exposure.

Interaction with Environmental Pollutants and Mixture Toxicology

In the real world, organisms are often exposed to a mixture of chemicals rather than a single compound. The study of how this compound might interact with other common environmental pollutants (such as heavy metals, pesticides, or industrial chemicals) is an important area of toxicology. These interactions can be:

Synergistic: The combined effect is greater than the sum of the individual effects.

Antagonistic: The combined effect is less than the sum of the individual effects.

Additive: The combined effect is equal to the sum of the individual effects.

Currently, there are no published studies that have investigated the mixture toxicology of this compound with any other environmental pollutant. Therefore, its potential to contribute to the toxic burden of chemical mixtures in the environment remains uncharacterized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.